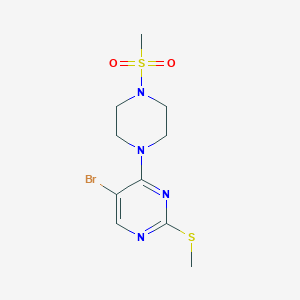
5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine, commonly known as 5-Br-MSP, is a novel molecule with a wide range of applications in scientific research. 5-Br-MSP is a pyrimidine derivative, which is a heterocyclic organic compound containing two nitrogen atoms in a six-membered ring. It was first synthesized in the laboratory of Professor Yutaka Nakamura at the University of Tokyo in 2007. Since then, it has become an important tool for scientists in a variety of fields, including biochemistry, molecular biology, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-Br-MSP has a wide range of applications in scientific research. It has been used in the synthesis of various bioactive compounds, such as peptide inhibitors, enzyme inhibitors, and antiviral agents. It has also been used in the synthesis of fluorescent probes for imaging and tracking of biological molecules. In addition, 5-Br-MSP has been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme catalysis.
Wirkmechanismus
The mechanism of action of 5-Br-MSP is not yet fully understood. However, it is believed that the molecule interacts with proteins in a specific way, forming a covalent bond between the two molecules. This bond is believed to be responsible for the biological activity of 5-Br-MSP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-MSP are still being studied. However, it has been shown to have a variety of effects on proteins and enzymes, including inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of protein-DNA interactions. In addition, 5-Br-MSP has been shown to have antiviral and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Br-MSP in laboratory experiments has many advantages. It is a relatively inexpensive molecule, and it is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations to its use. It is not very soluble in water, and it is not very reactive with other molecules.
Zukünftige Richtungen
The potential applications of 5-Br-MSP are still being explored. Some of the most promising future directions include:
• Further research into the mechanism of action of 5-Br-MSP, including its interactions with proteins and enzymes.
• Development of new synthetic methods for the synthesis of 5-Br-MSP and its derivatives.
• Development of new methods for the delivery of 5-Br-MSP to target tissues.
• Development of new applications for 5-Br-MSP, such as drug delivery systems, imaging agents, and diagnostic tools.
• Investigation of the effects of 5-Br-MSP on other biological systems, such as cell signaling pathways and gene expression.
• Exploration of the potential therapeutic applications of 5-Br-MSP, including cancer therapy and antiviral therapy.
• Investigation of the potential toxicological effects of 5-Br-MSP.
Synthesemethoden
The synthesis of 5-Br-MSP is a multi-step process. In the first step, the starting material, 4-methanesulfonylpiperazine (MSP), is reacted with bromoacetyl bromide in the presence of a base to form 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)pyrimidine. In the second step, the pyrimidine is reacted with methylsulfanyl chloride to form 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine.
Eigenschaften
IUPAC Name |
5-bromo-2-methylsulfanyl-4-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2S2/c1-18-10-12-7-8(11)9(13-10)14-3-5-15(6-4-14)19(2,16)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWACKIQQLAQITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458501.png)
![4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6458508.png)
![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458522.png)
![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458527.png)

![1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6458537.png)
![2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6458540.png)
![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458543.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458556.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458561.png)
![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458570.png)
![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)
![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)